The compound can be synthesized from various precursors through established chemical reactions. Its molecular formula is , and it has a CAS number of 1956341-10-8, which allows for its identification in chemical databases.
7-Aminoquinoline-5-carboxylic acid is classified as an aminoquinoline derivative. Aminoquinolines are recognized for their biological activities, including antimicrobial and antitumor properties, making them significant in drug development.
The synthesis of 7-aminoquinoline-5-carboxylic acid can be achieved through several methods:
Recent advancements include microwave-assisted synthesis and continuous flow reactors, which enhance reaction efficiency and yield. These modern techniques allow for better control over reaction conditions, leading to improved purity of the final product .
The compound has a melting point around 200 °C and exhibits solubility in polar solvents such as water and alcohols, which is typical for carboxylic acids.
7-Aminoquinoline-5-carboxylic acid undergoes various chemical reactions:
These reactions are crucial for synthesizing more complex derivatives that exhibit enhanced biological activities.
The mechanism of action of 7-aminoquinoline-5-carboxylic acid involves its interaction with microbial targets, leading to inhibition of their growth. This compound interferes with biochemical pathways essential for microbial survival, particularly those involved in metabolic processes.
Research indicates that this compound exhibits broad-spectrum activity against several pathogens, making it a candidate for further development as an antimicrobial agent .
Relevant data suggest that the compound's properties facilitate its use in various chemical applications, including dye production and biological assays .
7-Aminoquinoline-5-carboxylic acid has numerous scientific applications:
The versatility of this compound makes it an essential component in both research and industrial applications .
Bromination serves as a pivotal step for regioselective functionalization of the quinoline core, particularly at electron-rich positions. Silver sulfate-mediated bromination at the C5 position of 8-aminoquinoline derivatives enables subsequent carbonyl insertion via carbonylation reactions. This strategy facilitates the introduction of carboxylic acid groups at specific positions, such as C5, through palladium-catalyzed carbonylation of bromoquinoline intermediates. The resulting carbonyl-containing intermediates undergo hydrolysis to yield the target quinoline-5-carboxylic acids. For 7-aminoquinoline-5-carboxylic acid, analogous approaches involve bromination at C5 (activated by the C8 amino group’s directing effect), followed by carbonylation and hydrolysis. Alternative pathways include Doebner annulation, where anilines react with aldehydes under oxidative conditions to form quinoline-4-carboxylic acids, though this lacks C5-specificity [2] .
Table 1: Key Synthetic Pathways for Quinoline Carboxylic Acid Derivatives
Strategy | Reagents/Conditions | Key Intermediate | Functionalization Outcome |
---|---|---|---|
Bromination | Ag₂SO₄, Br₂, DCM, 0°C | 5-Bromoquinoline | Regioselective C5 bromination |
Carbonyl Insertion | Pd(PPh₃)₄, CO, MeOH, 80°C | Quinoline-5-methyl ester | Carboxylate introduction at C5 |
Hydrolysis | NaOH, H₂O/EtOH, reflux | Quinoline-5-carboxylic acid | Ester to carboxylic acid conversion |
The C8 amino group in 8-aminoquinoline derivatives acts as a powerful directing group for ortho-metalation, enabling regioselective functionalization at C5. For 7-aminoquinoline analogs, the amino group at C7 similarly directs electrophilic substitution to adjacent positions (C6 and C8), though C5 modification requires tailored strategies. Copper-catalyzed Ullmann reactions permit ether formation at C6/C8 positions, while protecting group strategies (e.g., acetyl or Boc protection of the amino group) prevent unwanted side reactions during carboxylation. Transition metal-catalyzed C–H activation (e.g., Pd/Ni catalysts) allows direct carboxylation at C5 using CO₂, bypassing bromination steps. Recent advances include iridium-catalyzed transfer hydrogenation for constructing the quinoline core from 2-aminobenzyl alcohols and ketones, though C5-carboxylic acid installation remains challenging [2] [5].
The carboxylic acid at position C4/C5 of quinoline derivatives is indispensable for inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis. SAR studies of brequinar sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid) demonstrate that replacing the C4 carboxylic acid with esters, amides, or nitriles abolishes DHODH inhibition. Crystallographic analyses reveal ionic interactions between the carboxylate anion and conserved Arg/Lys residues in the DHODH active site. For 7-aminoquinoline-5-carboxylic acid, the C5-carboxylate likely engages similar ionic bonds, while the C7-amino group may form hydrogen bonds with adjacent Asp/Glu residues. Molecular docking confirms that protonated forms (zwitterions) enhance binding via dual ionic interactions, explaining why sodium salts of quinoline carboxylic acids exhibit superior activity over neutral analogs [1] [3].
Substituent position dictates steric compatibility and electronic interactions with enzyme binding pockets:
Table 2: Bioactivity of Quinoline Derivatives Based on Substituent Positioning
Position | Optimal Substituent | Target Enzyme | Activity Enhancement | Rationale |
---|---|---|---|---|
C2 | 2′-Fluorobiphenyl | DHODH | IC₅₀: 0.01 μM vs. 1 μM (methyl) | Hydrophobic pocket occupancy |
C4/C5 | Carboxylic acid (zwitterion) | DHODH/α-glucosidase | >100-fold vs. ester analogs | Ionic bonding with Arg/Lys |
C6 | Fluoro or phenoxy | DHODH/antitubercular | MIC₉₀: 0.2 μM (M. tuberculosis) | Electronic modulation |
C7 | Amino + trimethylenediamine | Antitubercular | MIC₉₀: 0.2 μM vs. >125 μM (unsubstituted) | Hydrogen bonding and conformational flexibility |
SAR analyses of antitubercular 6-phenoxy-4-aminoquinolines reveal that a three-methylene spacer between C4-amino groups (e.g., –NH–(CH₂)₃–N(CH₃)₂) boosts activity 250-fold over a two-methylene analog. Conversely, morpholinyl substituents reduce activity due to polar surface area mismatches. In α-glucosidase inhibitors, C5-carboxylic acids paired with C7-benzimidazole exhibit IC₅₀ values of 28.0 μM, attributed to synergistic hydrogen bonding at the catalytic site [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1